(6E)-8-oxogeraniol

Description

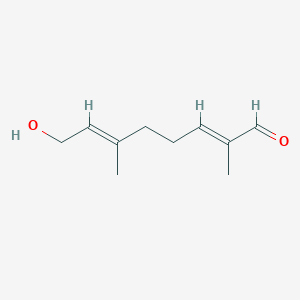

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H16O2 |

|---|---|

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienal |

InChI |

InChI=1S/C10H16O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,8,11H,3-4,7H2,1-2H3/b9-6+,10-5+ |

Clé InChI |

FRKZCCBKUZTFCA-TXFIJWAUSA-N |

SMILES |

CC(=CCO)CCC=C(C)C=O |

SMILES isomérique |

C/C(=C\CO)/CC/C=C(\C)/C=O |

SMILES canonique |

CC(=CCO)CCC=C(C)C=O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Fragrance Industry

(6E)-8-oxogeraniol exhibits significant olfactory properties that make it valuable in the fragrance industry. Its structural similarity to geraniol enables it to contribute to floral and citrus scents.

Case Study: Structure-Odor Relationship

A study investigated the structure-odor relationships of geraniol and its derivatives, including this compound. The findings indicated that the introduction of oxygenated functional groups can enhance the complexity of aromas, making these compounds suitable for high-end perfumes and cosmetics .

Food Industry

In food applications, this compound can be utilized as a flavoring agent due to its pleasant aroma. Its stability under various processing conditions makes it an attractive option for incorporation into food products.

Data Table: Flavor Profile Comparison

| Compound | Aroma Description | Application Area |

|---|---|---|

| This compound | Floral, citrus | Beverages, confections |

| Geraniol | Sweet, rose-like | Confectionery |

| Linalool | Spicy, floral | Bakery products |

Pharmaceutical Applications

This compound has shown potential therapeutic properties that warrant further investigation in pharmacology.

Antimicrobial Activity

Research indicates that monoterpenoids like this compound possess antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing natural preservatives or therapeutic agents .

Agricultural Applications

The compound may also find applications in agrochemistry as a natural pesticide or herbicide due to its bioactive properties.

Case Study: Efficacy as a Natural Pesticide

A comparative study on the efficacy of various monoterpenoids revealed that this compound exhibited significant insecticidal activity against common agricultural pests. This positions it as a candidate for organic farming practices where synthetic pesticides are avoided .

Metabolic Engineering

Recent advancements in synthetic biology have explored the production of this compound through engineered microbial strains.

Data Table: Production Yield from Engineered Strains

| Strain | Production Yield (mg/L) | Methodology |

|---|---|---|

| E. coli MG1655 | 105.2 | Recombinant overexpression |

| Modified E. coli | 182.5 | Enhanced mevalonate pathway |

This table illustrates the increasing yields achieved through metabolic engineering, highlighting the compound's potential for industrial-scale production.

Méthodes De Préparation

Regioselective Oxidation with Selenium Dioxide

The two-step procedure begins with the chemo- and regioselective oxidation of geranyl acetate. selectively targets the C8 position of the geranyl backbone, introducing a hydroxyl group while preserving the E configuration of the double bonds. The reaction typically proceeds under mild conditions (e.g., dichloromethane at 0–25°C), achieving moderate to high yields (60–75%).

Key Reaction Conditions:

| Parameter | Detail |

|---|---|

| Starting material | Geranyl acetate |

| Oxidizing agent | (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Reaction time | 6–12 hours |

Following oxidation, deacetylation is performed using a base such as potassium carbonate () in methanol, yielding 8-hydroxygeraniol.

Secondary Oxidation to 8-Oxogeraniol

To convert the C8 hydroxyl group to a ketone, a secondary oxidation step is required. Agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. For instance, treatment of 8-hydroxygeraniol with PCC in dichloromethane at room temperature selectively oxidizes the alcohol to the ketone without over-oxidizing the aldehyde group at C1.

Optimized Secondary Oxidation:

| Parameter | Detail |

|---|---|

| Substrate | 8-Hydroxygeraniol |

| Oxidizing agent | PCC (1.5 equiv) |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Yield | 70–85% |

This method ensures the retention of the E configuration at both double bonds, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Biosynthetic Pathways and Natural Extraction

This compound occurs naturally in plants such as Rauvolfia serpentina and Amomum tsao-ko, where it is a biosynthetic intermediate in monoterpene indole alkaloid pathways. Extraction from natural sources involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. However, natural yields are typically low (<0.1% dry weight), making synthetic routes more practical for large-scale production.

Stereochemical Considerations

The E configuration of the double bonds in this compound is critical for its biological activity. During synthesis, the use of stereochemically defined starting materials (e.g., geraniol with E double bonds) ensures fidelity. Computational modeling of the transition states in -mediated oxidation supports the retention of the E configuration due to steric and electronic factors .

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the biosynthesis of (6E)-8-oxogeraniol in plants, and how do overlapping enzyme activities complicate its detection?

- This compound is synthesized via two partially overlapping pathways:

- Geraniol 8-hydroxylase (G8H) catalyzes the oxidation of geraniol to 8-hydroxygeraniol, which is further oxidized by 8-hydroxygeraniol oxidoreductase (8-HGO) to yield this compound .

- CYP76B6 , a multifunctional cytochrome P450 enzyme, directly converts geraniol to this compound through sequential hydroxylation and oxidation steps .

- Overlapping activities of these enzymes can lead to competing pathways, complicating metabolite quantification. For example, in Catharanthus roseus, CYP76B6’s rapid hydroxylation outcompetes geraniol conjugation, but downstream instability of this compound necessitates immediate channeling to subsequent enzymes to avoid off-target oxidation/reduction .

Q. What experimental methods are recommended for synthesizing this compound in vitro?

- A validated protocol involves:

Steglich esterification of geraniol to geranyl acetate (99% yield).

Microwave-assisted oxidation using selenium dioxide to produce 8-oxogeranyl acetate (42% yield).

Base-catalyzed hydrolysis to remove the acetyl group, yielding this compound (98% purity) .

- Purification via flash column chromatography is critical to isolate intermediates and minimize side products.

Advanced Research Questions

Q. How can metabolic engineering in yeast address challenges in this compound accumulation for iridoid production?

- In Saccharomyces cerevisiae, this compound is an intermediate in nepetalactone biosynthesis. Key strategies include:

- Co-expression of plant cytochrome P450 reductases (CPRs) to enhance electron transfer efficiency for G8H and 8-HGO .

- Deletion of endogenous reductases (OYE2/OYE3) to prevent off-target reduction of 8-oxogeraniol to iridodial derivatives .

- Dynamic control of enzyme ratios (e.g., G8H:CPR) to balance flux and reduce cytotoxicity from reactive intermediates .

Q. What analytical challenges arise in quantifying this compound, and how can they be mitigated?

- Instability in plant tissues : this compound is rapidly converted to oxidized/reduced derivatives unless channeled to downstream enzymes (e.g., iridoid synthase). Use leaf-disc assays with enzyme inhibitors (e.g., ketoconazole for CYP450s) to stabilize the compound .

- Chromatographic detection : Standard GC methods fail due to low volatility and thermal degradation. Alternative approaches:

- Derivatization with trimethylsilyl (TMS) groups to enhance volatility .

- LC-MS/MS with a C18 column and ESI in positive ion mode for higher sensitivity .

Q. How do isotopic labeling studies resolve controversies in the stereochemical outcomes of this compound cyclization?

- Deuterium-labeled this compound (e.g., [8,10,10,10-²H₄]) is used to track:

- Stereoselective reduction by iridoid synthase (ISY) to form (4aS,7S,7aR)-nepetalactol .

- Off-pathway cyclization to iridodial, which occurs in the absence of NEPS enzymes that stabilize the enol intermediate .

- Data from Nepeta species confirm that NEPS1/2 suppress iridodial formation by 80–90%, highlighting enzyme-substrate docking as a key factor in stereochemical control .

Q. What conflicting evidence exists regarding CYP76 family enzymes in this compound biosynthesis, and how can experimental design address these discrepancies?

- Contradiction : Early studies attributed geraniol 8-hydroxylation to CYP76C1, but functional assays disproved this and identified CYP76C4 (in Arabidopsis) and CYP76B6 (in Catharanthus) as active isoforms .

- Resolution strategies :

- Heterologous expression in yeast or Nicotiana to isolate enzyme activity from native metabolic interference .

- Kinetic assays comparing substrate specificity (geraniol vs. nerol) and product profiles (8-oxo vs. 10-oxo derivatives) .

Methodological Recommendations

- For pathway elucidation : Combine heterologous expression , enzyme kinetics , and metabolite profiling to disentangle overlapping pathways .

- For synthetic biology : Use modular cloning (e.g., Golden Gate assembly) to test CYP-CPR combinations and optimize electron transfer .

- For data validation : Cross-reference isotopic labeling (²H/¹³C) with computational docking to validate enzyme mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.